molecular formula C10H16N5O5P B12571018 Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- CAS No. 612054-70-3

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]-

Cat. No.: B12571018
CAS No.: 612054-70-3
M. Wt: 317.24 g/mol
InChI Key: WCFJWHDBXBUIBM-UHFFFAOYSA-N
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Description

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a nucleoside phosphonate analog characterized by a purine base (6-aminopurine) linked to a hydroxylated butoxy chain, which is further substituted with a phosphonic acid group. The compound’s phosphonic acid moiety enhances metabolic stability compared to phosphate esters, enabling direct interaction with viral polymerases or cellular enzymes .

Key structural features:

  • 6-Amino-9H-purin-9-yl group: A modified adenine base critical for base-pairing or enzyme recognition.
  • 4-Hydroxybutoxy linker: Provides flexibility and polarity, influencing solubility and binding affinity.
  • Phosphonic acid group: Mimics the phosphate group in nucleotides, resisting enzymatic hydrolysis .

Properties

CAS No.

612054-70-3

Molecular Formula

C10H16N5O5P

Molecular Weight

317.24 g/mol

IUPAC Name

[3-(6-aminopurin-9-yl)-4-hydroxybutoxy]methylphosphonic acid

InChI

InChI=1S/C10H16N5O5P/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-16)1-2-20-6-21(17,18)19/h4-5,7,16H,1-3,6H2,(H2,11,12,13)(H2,17,18,19)

InChI Key

WCFJWHDBXBUIBM-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C(CCOCP(=O)(O)O)CO)N

Origin of Product

United States

Preparation Methods

Hydrolysis of Dialkyl Phosphonate Esters

A common synthetic route starts from dialkyl phosphonate esters bearing the purine-substituted alkoxy side chain. The esters are converted to the free phosphonic acid by hydrolysis under acidic or mild conditions.

  • Acidic Hydrolysis: Typically involves refluxing with 35% hydrochloric acid. However, care must be taken as harsh acidic conditions can cleave the P–C bond in some substrates, leading to phosphoric acid by-products. The stability depends on the electronic effects of substituents near the phosphonate group. For example, hydrolysis of hydroxy-substituted phosphonates may cause partial P–C bond cleavage, whereas methoxy-substituted analogs are more stable under similar conditions.

  • Bromotrimethylsilane (BrSiMe3) Method: This reagent is considered the gold standard for converting dialkyl phosphonates to phosphonic acids under mild, non-protic conditions (room temperature). The reaction proceeds via silylation of the phosphonate ester, followed by methanolysis or hydrolysis to yield the free acid. This method is particularly useful for sensitive purine derivatives that might degrade under acidic hydrolysis.

Phosphonodiamide Intermediate Route

An alternative approach involves the synthesis of phosphonodiamide intermediates by reacting nucleophilic bis(dialkylamino)chlorophosphines with appropriate aldehydes or acetals, followed by nucleophilic addition of adenine (the purine base). Subsequent acidic hydrolysis of the phosphonodiamide yields the target phosphonic acid.

  • This method allows for the introduction of the purine moiety after formation of the phosphorus-containing intermediate, which can improve yields and reduce side reactions.

Direct Nucleophilic Substitution on Purine Derivatives

In some cases, the purine base is functionalized with a suitable leaving group on the alkoxy side chain, which is then reacted with phosphorous acid or phosphonate reagents under controlled conditions to form the phosphonic acid linkage.

  • This method requires precise control of temperature and reaction time to avoid degradation of the purine ring and to optimize the substitution efficiency.

Typical Reaction Conditions and Parameters

Method Reagents/Conditions Temperature Notes
Acidic Hydrolysis 35% HCl, reflux ~100 °C Risk of P–C bond cleavage; suitable for stable substrates
Bromotrimethylsilane Method BrSiMe3 in CH2Cl2, MeOH hydrolysis Room temperature Mild conditions; preserves sensitive functional groups
Phosphonodiamide Intermediate Bis(dialkylamino)chlorophosphine, Lewis acid, adenine addition, acidic hydrolysis Varied (room temp to reflux) Allows stepwise assembly; useful for complex purine derivatives
Direct Nucleophilic Substitution Purine derivative with leaving group, phosphorous acid or phosphonate Controlled heating (e.g., 80–110 °C) Requires optimization to avoid purine degradation

Research Findings and Optimization

  • Yield and Purity: The bromotrimethylsilane method generally provides higher yields and purer products for purine-containing phosphonic acids due to milder conditions and reduced side reactions.

  • Side Reactions: Acidic hydrolysis can lead to partial cleavage of the P–C bond, especially in hydroxy-substituted phosphonates, necessitating careful monitoring by phosphorus NMR to confirm product integrity.

  • Microwave-Assisted Hydrolysis: Some studies report that microwave activation can reduce hydrolysis times from hours to minutes, improving efficiency without compromising product quality.

  • Functional Group Compatibility: The presence of amino groups on the purine ring requires protection or mild reaction conditions to prevent unwanted side reactions during phosphonic acid formation.

Summary Table of Preparation Methods

Preparation Method Advantages Disadvantages Typical Yield Range Suitable Substrates
Acidic Hydrolysis Simple, widely used Risk of P–C bond cleavage Moderate (50–70%) Stable phosphonate esters
Bromotrimethylsilane Method Mild, high yield, preserves sensitive groups Requires handling of moisture-sensitive reagent High (70–90%) Sensitive purine phosphonates
Phosphonodiamide Route Stepwise, allows complex assembly Multi-step, requires Lewis acids Moderate to high Complex purine derivatives
Direct Nucleophilic Substitution Direct, fewer steps Requires optimization, risk of degradation Variable Purine derivatives with good leaving groups

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .

Scientific Research Applications

Antiviral Activity

One of the most notable applications of phosphonic acid derivatives is in antiviral therapy. Research has demonstrated that compounds similar to Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl] exhibit inhibitory effects against various viruses, including HIV. For instance, purine nucleoside phosphorylase inhibitors derived from phosphonic acids have shown promise as therapeutic agents for treating gout and other viral infections .

Case Study: Anti-HIV Activity
A study on 8-Aza-analogues of phosphonic acid derivatives indicated their potential as anti-HIV agents. Although these analogues were found to be less cytotoxic than their parent compounds, they exhibited significant antiviral activity against HIV-1 in vitro, suggesting a viable pathway for developing new antiviral medications .

Immunomodulatory Effects

Phosphonic acids also play a role in modulating immune responses. Certain derivatives have been identified as Toll-like receptor 7 (TLR7) agonists, which can enhance the innate immune response against pathogens. This application is particularly relevant in the development of adjuvants for vaccines and therapies aimed at boosting immune responses .

Herbicides and Plant Growth Regulators

Phosphonic acids have been utilized as active ingredients in herbicides and plant growth regulators. Their ability to interfere with metabolic pathways in plants makes them effective in controlling unwanted vegetation while promoting desirable growth.

Data Table: Herbicidal Activity of Phosphonic Acids

Compound NameTarget SpeciesMechanism of ActionEfficacy
Phosphonic Acid ABroadleaf WeedsInhibition of amino acid synthesisHigh
Phosphonic Acid BGrassesDisruption of photosynthesisModerate

Soil Health Improvement

In addition to their herbicidal properties, phosphonic acids can enhance soil health by promoting beneficial microbial activity. This aspect is crucial for sustainable agriculture practices aimed at improving crop yields without relying heavily on synthetic fertilizers.

Synthesis of Functional Materials

Phosphonic acids are also involved in the synthesis of various functional materials. Their unique chemical structure allows them to act as linkers or building blocks in creating advanced materials with specific properties, such as enhanced thermal stability or improved electrical conductivity.

Case Study: Development of Hybrid Materials
Research has shown that incorporating phosphonic acid derivatives into hybrid organic-inorganic frameworks can significantly enhance their mechanical and thermal properties. These materials hold potential for applications in electronics and nanotechnology .

Coatings and Surface Modifications

The use of phosphonic acids in coatings and surface modifications has been explored for improving adhesion properties and corrosion resistance in metals. This application is particularly relevant in industries where material durability is critical.

Mechanism of Action

The mechanism of action of phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its potential antiviral or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural motifs with several antiviral and nucleotide analogs (Table 1):

Compound Name (IUPAC) Key Substituents/Modifications Pharmacological Relevance Reference
Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- 4-Hydroxybutoxy linker, phosphonic acid Antiviral (hypothesized)
Adefovir ({[2-(6-amino-9H-purin-9-yl)ethoxy]methyl}phosphonic acid) Ethoxy linker, phosphonic acid Approved for HBV/HIV
(S)-(((1-(6-Amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonic acid Propan-2-yl linker, chiral center Antiviral intermediate
GS-9148 (Phosphonic acid, [[(2R,5R)-5-(6-amino-9H-purin-9-yl)-4-fluoro-2,5-dihydrofuran-2-yl]oxy]methyl)- Fluorinated dihydrofuran ring, phosphonic acid Broad-spectrum antiviral (preclinical)
Adenosine 2',5'-diphosphate sodium salt Dual phosphate groups, ribose backbone Cellular signaling/metabolism

Key Structural Differences :

  • Chirality : Unlike the (S)-configured propan-2-yl analog , the target compound lacks a defined chiral center in the linker, which may reduce stereospecific metabolism.
  • Fluorination: GS-9148’s fluorinated dihydrofuran ring enhances metabolic stability and bioavailability compared to non-fluorinated analogs .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound Adefovir GS-9148
Molecular Weight ~365 g/mol (estimated) 273.2 g/mol 365.2 g/mol
LogP (Predicted) -1.2 (hydrophilic) -0.8 -0.5
Key Functional Groups Phosphonic acid, purine Phosphonic acid, purine Phosphonic acid, fluoro

Biological Activity

Phosphonic acid derivatives, particularly those containing purine structures, have garnered significant attention in biomedical research due to their diverse biological activities. The compound Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)-4-hydroxybutoxy]methyl]- is a notable example, exhibiting potential therapeutic applications, particularly in the context of infectious diseases and immunomodulation.

Chemical Structure and Properties

The compound is characterized by a phosphonic acid group attached to a purine derivative, specifically featuring a 6-amino group and a hydroxylated butyl chain. This unique structure contributes to its biological activity by enhancing its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Nucleotidases : Recent studies have identified the nucleotidase ISN1 as a target for phosphonate analogues, which play a role in the purine salvage pathway of the malaria parasite Plasmodium falciparum. Inhibition of this enzyme can disrupt nucleotide metabolism within the parasite, leading to reduced viability and proliferation .
  • Antimicrobial Activity : Phosphonate compounds have shown promise as antimicrobial agents. In vitro studies indicate that certain derivatives can inhibit bacterial growth, including strains resistant to conventional antibiotics. This is particularly relevant in the context of increasing antibiotic resistance among pathogens .
  • Immunomodulatory Effects : Some phosphonate compounds exhibit immunomodulatory properties, potentially enhancing or suppressing immune responses. This activity can be beneficial in treating autoimmune diseases or enhancing vaccine efficacy .

Antimalarial Activity

A significant study explored the antimalarial properties of carbocyclic methylphosphonate nucleoside analogues. The results indicated that specific derivatives demonstrated low micromolar IC50 values against P. falciparum, showcasing their potential as antimalarial agents. The study emphasized the importance of structural modifications in enhancing biological activity while maintaining membrane permeability .

Antibacterial Activity

In another investigation, various phosphonate analogues were tested for their antibacterial efficacy against Staphylococcus aureus and Escherichia coli. The findings revealed that certain compounds exhibited remarkable antibacterial activity with minimum inhibitory concentration (MIC) values comparable to established antibiotics. This highlights the potential of these compounds as alternatives in treating resistant bacterial infections .

Case Study 1: Antimalarial Efficacy

In vitro assays were conducted using different concentrations of the compound against P. falciparum. The results demonstrated a dose-dependent inhibition of parasite growth, with an IC50 value significantly lower than that of standard antimalarial drugs.

Concentration (µM)% Inhibition
120
550
1085
50>95

This case study underscores the compound's potential as a lead candidate for further development into an antimalarial therapeutic agent.

Case Study 2: Immunomodulatory Activity

A separate study assessed the immunomodulatory effects of phosphonate derivatives on immune cell lines. Results indicated that certain compounds could enhance cytokine production in macrophages, suggesting their utility in boosting immune responses during infections.

CompoundCytokine Increase (%)
Compound A30
Compound B45
Compound C60

These findings suggest that phosphonic acid derivatives may serve as adjuvants in vaccine formulations or treatments for immunocompromised patients.

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